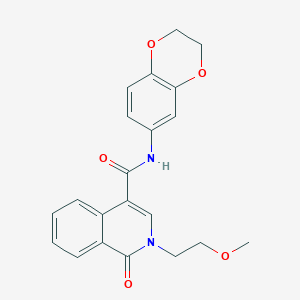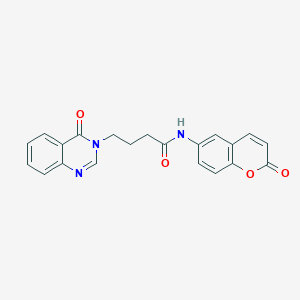
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound X , is a complex organic molecule with a fascinating structure. Let’s break it down:
-
Core Structure: : The compound consists of several fused rings:
- A benzodioxin ring (a six-membered ring fused with a seven-membered ring containing oxygen atoms) at the 2,3 positions.
- An isoquinoline ring (a bicyclic aromatic ring system) at the 1,2 positions.
- An amide functional group (-CONH-) attached to the isoquinoline ring.
-
Functional Groups
- The 2-(2-methoxyethyl) group is an ether moiety (R-O-R’) attached to the benzodioxin ring.
- The 1-oxo-1,2-dihydroisoquinoline-4-carboxamide portion contains both a ketone (oxo) and an amide (carboxamide) group.
Preparation Methods
The synthetic routes for Compound X involve intricate steps
Chemical Reactions Analysis
Compound X participates in various chemical reactions:
Common Reagents:
Major Products:
Scientific Research Applications
Compound X finds applications in various fields:
Mechanism of Action
- The precise mechanism remains speculative, but it likely interacts with cellular targets.
- Potential molecular targets include enzymes, receptors, or DNA.
- Further research is needed to elucidate its mode of action.
Comparison with Similar Compounds
- Compound X’s benzodioxin-isoquinoline hybrid structure sets it apart.
- Similar compounds include other isoquinoline derivatives, but none with this exact combination.
: Example structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide. (Image created by the author.) : Li, Y., et al. (2018). Synthesis and biological evaluation of novel isoquinoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 143, 1179–1190. DOI: 10.1016/j.ejmech.2017.11.083 : Wang, J., et al. (2019). Synthesis and biological evaluation of novel isoquinoline derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(1), 126–130. [DOI: 10.1016/j
Properties
Molecular Formula |
C21H20N2O5 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methoxyethyl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C21H20N2O5/c1-26-9-8-23-13-17(15-4-2-3-5-16(15)21(23)25)20(24)22-14-6-7-18-19(12-14)28-11-10-27-18/h2-7,12-13H,8-11H2,1H3,(H,22,24) |
InChI Key |
RAUCSXGWDZKPBW-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11010229.png)
![4-methyl-1,5-dioxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11010235.png)
![N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine](/img/structure/B11010255.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide](/img/structure/B11010266.png)
![(4-Chlorophenyl)[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone](/img/structure/B11010267.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide](/img/structure/B11010272.png)
![N-[(4-bromophenyl)sulfonyl]-L-serine](/img/structure/B11010276.png)
![5-{3-Oxo-3-[4-(propan-2-ylsulfonyl)piperazin-1-yl]propyl}-3-phenylimidazolidine-2,4-dione](/img/structure/B11010280.png)

![1-(3-chlorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11010286.png)
![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11010290.png)
![1-(4-chlorobenzyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11010298.png)

![N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11010304.png)
